molecular formula C24H18Cl2N2O3S B284941 N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

Cat. No.: B284941
M. Wt: 485.4 g/mol
InChI Key: YWWHTVJCWACECD-HFTWOUSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as DAS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAS has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound is able to inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, as well as antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, making it a powerful tool for studying these pathways. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide. One area of research that has shown promise is in the development of new anti-cancer therapies based on this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Synthesis Methods

N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of various chemical reagents to create the compound, while enzymatic methods involve the use of enzymes to catalyze the reaction. Both methods have been successfully used to produce this compound in high yields.

Scientific Research Applications

N-(3-(3,4-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One area of research that has shown promise is in the field of cancer research. This compound has been shown to have anti-cancer properties, specifically in the inhibition of tumor growth and metastasis. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Properties

Molecular Formula

C24H18Cl2N2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

(NZ)-N-[3-(3,4-dichloroanilino)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H18Cl2N2O3S/c1-14-7-10-23(15(2)11-14)32(30,31)28-21-13-22(24(29)18-6-4-3-5-17(18)21)27-16-8-9-19(25)20(26)12-16/h3-13,27H,1-2H3/b28-21-

InChI Key

YWWHTVJCWACECD-HFTWOUSFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)C

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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